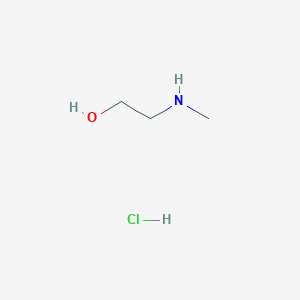

2-(Methylamino)ethan-1-ol hydrochloride

Descripción general

Descripción

2-(Methylamino)ethan-1-ol hydrochloride, also known as N-methylethanolamine hydrochloride, is an organic compound with the molecular formula C3H9NO·HCl. It is a colorless to slightly yellow liquid that is miscible with water and most organic solvents. This compound is used as an intermediate in chemical synthesis and has applications in various fields such as textiles, detergents, and personal care products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(Methylamino)ethan-1-ol hydrochloride can be synthesized through the reaction of ethanolamine with a methylating agent such as methyl iodide or methyl chloride. The reaction typically proceeds as follows:

Reaction of Ethanolamine with Methylating Agent: Ethanolamine reacts with methyl iodide or methyl chloride to form N-methylethanolamine.

Formation of Hydrochloride Salt: The resulting N-methylethanolamine is then treated with hydrochloric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes:

Continuous Flow Reactors: Using continuous flow reactors to ensure efficient mixing and reaction control.

Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

2-(Methylamino)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted amines or alcohols

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

2-(Methylamino)ethan-1-ol hydrochloride can be synthesized from 2-(methylamino)ethanol through different reactions. One method involves the use of sulfuryl dichloride in chloroform, yielding approximately 80% of the desired product . In this process, 29.7 g of 2-(methylamino)ethanol hydrochloride is dissolved in 150 mL of chloroform, and 41 g of sulfuryl dichloride is added dropwise at 0 °C. The mixture is then refluxed for 3 hours, cooled, and the solvent is removed in a vacuum to obtain the product .

Another method involves reacting 2-(methylamino)ethanol with thionyl chloride in dichloromethane, with a yield of 96% .

Industrial Applications of N-Methylethanolamine

The broader applications of N-methylethanolamine, from which the hydrochloride is derived, provide insight into potential uses. These applications include:

- Paints and Coatings: As a solubilizer for pigments and a stabilizer in water- and solvent-based paints and coatings .

- Cathodic Dip-Coating: As a cation neutralizer for the partial neutralization of epoxy resin and as a chain extender in the reaction of high molecular weight polyepoxides with polyols .

- Surfactants: In the formation of neutral salts with fatty acids, which are used as surfactants in textile and personal care cleansing products .

- Brightener: As a brightener when bleaching cotton-polyester blends .

- Synthesis of Other Compounds: As an intermediate in the preparation of dimethylaminoethanol and choline .

- Crop Protection and Pharmaceuticals: As a building block in the synthesis of crop protection compounds and pharmaceuticals, such as mianserin and nefopam .

Potential Applications in Magnetic Resonance Imaging (MRI)

Although not directly related to this compound, research involving magnetic resonance imaging (MRI) provides a potential avenue for its application. For instance, MRI has been used to evaluate local toxicity after intramuscular injections of other compounds . This suggests that this compound, or its derivatives, could be used in conjunction with MRI to assess its impact on tissues in various applications.

Data Table: Synthesis of this compound

Mecanismo De Acción

The mechanism of action of 2-(Methylamino)ethan-1-ol hydrochloride involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors, influencing their activity.

Pathways: It may modulate biochemical pathways involved in metabolism, signal transduction, and cellular communication

Comparación Con Compuestos Similares

Similar Compounds

2-(Ethylamino)ethanol: Similar structure but with an ethyl group instead of a methyl group.

2-Dimethylaminoethanol: Contains two methyl groups attached to the nitrogen atom.

N-Methyldiethanolamine: Contains two ethanol groups attached to the nitrogen atom

Uniqueness

2-(Methylamino)ethan-1-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to act as a versatile intermediate in various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .

Actividad Biológica

2-(Methylamino)ethan-1-ol hydrochloride, also known as N-methylethanolamine hydrochloride, is an organic compound with the molecular formula C₃H₉NO·HCl. It is recognized for its significant biological activity, particularly in pharmacology, where it serves as a precursor for various bioactive compounds. This article explores its biological mechanisms, potential applications, and relevant research findings.

- Molecular Formula : C₃H₉NO·HCl

- Appearance : Colorless to pale yellow liquid

- Hygroscopic Nature : Capable of absorbing moisture from the air

The biological activity of this compound is attributed to its structural features, which include both amine and hydroxyl functional groups. These groups allow it to participate in various biochemical reactions:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Receptor Interaction : It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Biological Applications

This compound has several notable applications in pharmacology:

- Precursor for Bioactive Compounds : It is utilized in synthesizing various pharmaceuticals and chemical products.

- Potential Carcinogenicity : When combined with nitrites, it can form carcinogenic nitrosamines due to its secondary amine structure, necessitating careful handling in formulations.

Research Findings

Recent studies have highlighted the compound's diverse biological activities:

- Pharmacological Studies : Research indicates that this compound plays a role in the synthesis of compounds that exhibit anti-inflammatory and neuroprotective properties .

- Case Studies : A study demonstrated that when used in combination with other agents, it could enhance the therapeutic effects of certain drugs by modulating their pharmacokinetics .

Comparative Analysis

The following table summarizes the characteristics of this compound compared to structurally similar compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 2-(Methylamino)ethan-1-ol HCl | C₃H₉NO·HCl | Dual functionality as both an amine and an alcohol |

| Ethanolamine | C₂H₇NO | Simple amine; widely used in organic chemistry |

| Dimethylaminoethanol | C₄H₁₁NO | Contains two methyl groups; used as a solvent |

| Sarcosine | C₂H₅NO₂ | Non-proteinogenic amino acid involved in metabolic pathways |

Propiedades

IUPAC Name |

2-(methylamino)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.ClH/c1-4-2-3-5;/h4-5H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAWQFHWVVSFTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480997 | |

| Record name | Ethanol, 2-(methylamino)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62640-03-3 | |

| Record name | Ethanol, 2-(methylamino)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.